molecular formula C14H18N4O2 B7021962 N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide

N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide

Cat. No.: B7021962
M. Wt: 274.32 g/mol
InChI Key: KVSSSYYQROFSJH-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide: is a synthetic organic compound that features a unique combination of oxane, pyrrole, and pyrazole moieties

Properties

IUPAC Name

N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-14(16-12-3-7-20-8-4-12)11-18-10-13(9-15-18)17-5-1-2-6-17/h1-2,5-6,9-10,12H,3-4,7-8,11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSSSYYQROFSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)CN2C=C(C=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide can be approached through a multi-step process:

    Formation of the oxane ring: Starting from a suitable diol, the oxane ring can be formed through cyclization using an acid catalyst.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under reflux conditions.

    Formation of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or an amine.

    Coupling reactions: The oxane, pyrazole, and pyrrole rings can be coupled through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of This compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Scientific Research Applications

N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide: can be compared with other compounds containing oxane, pyrrole, and pyrazole rings, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

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